

# Spectroscopic Profile of 2-Furylacetone: A Technical Guide

**Author:** BenchChem Technical Support Team. **Date:** January 2026

## Compound of Interest

Compound Name: 2-Furylacetone

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An In-depth Analysis of NMR, IR, and MS Data for Researchers and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for **2-Furylacetone** (also known as 1-(furan-2-yl)propan-2-one), a key chemical intermediate and flavoring agent. The following sections present tabulated quantitative data from Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), along with detailed experimental protocols for data acquisition. This document is intended to serve as a valuable resource for researchers, scientists, and professionals in the field of drug development and chemical analysis.

## Spectroscopic Data Summary

The structural elucidation of **2-Furylacetone** is critically supported by a combination of spectroscopic techniques. The data presented in the following tables have been compiled from various spectral databases and literature sources.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of **2-Furylacetone**. The  $^1\text{H}$  and  $^{13}\text{C}$  NMR spectra were recorded in deuterated chloroform ( $\text{CDCl}_3$ ).  
[\[1\]](#)

Table 1:  $^1\text{H}$  NMR Spectroscopic Data for **2-Furylacetone** (400 MHz,  $\text{CDCl}_3$ )[\[1\]](#)

| Chemical Shift ( $\delta$ ) ppm | Multiplicity        | Integration | Assignment         |
|---------------------------------|---------------------|-------------|--------------------|
| 7.37                            | dd, J = 1.8, 0.8 Hz | 1H          | H-5 (furan)        |
| 6.35                            | dd, J = 3.2, 1.8 Hz | 1H          | H-4 (furan)        |
| 6.19                            | d, J = 3.2 Hz       | 1H          | H-3 (furan)        |
| 3.71                            | s                   | 2H          | -CH <sub>2</sub> - |
| 2.16                            | s                   | 3H          | -CH <sub>3</sub>   |

Table 2: <sup>13</sup>C NMR Spectroscopic Data for **2-Furylacetone** (100.40 MHz, CDCl<sub>3</sub>)[1]

| Chemical Shift ( $\delta$ ) ppm | Assignment         |
|---------------------------------|--------------------|
| 204.11                          | C=O (ketone)       |
| 148.34                          | C-2 (furan)        |
| 142.21                          | C-5 (furan)        |
| 110.71                          | C-3 (furan)        |
| 108.27                          | C-4 (furan)        |
| 43.24                           | -CH <sub>2</sub> - |
| 29.14                           | -CH <sub>3</sub>   |

## Infrared (IR) Spectroscopy

The functional groups present in **2-Furylacetone** can be identified through their characteristic vibrational frequencies in the IR spectrum.

Table 3: FT-IR Spectroscopic Data for **2-Furylacetone**

| Wavenumber (cm <sup>-1</sup> ) | Intensity   | Assignment                       |
|--------------------------------|-------------|----------------------------------|
| ~3100-3000                     | Medium      | =C-H stretch (furan)             |
| ~2950-2850                     | Medium      | C-H stretch (aliphatic)          |
| ~1725-1705                     | Strong      | C=O stretch (ketone)             |
| ~1600-1475                     | Medium-Weak | C=C stretch (furan ring)         |
| ~1300-1000                     | Strong      | C-O stretch (furan ring and C-C) |

## Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of **2-Furylacetone**, aiding in its identification and structural confirmation.

Table 4: Mass Spectrometry Data for **2-Furylacetone**

| m/z | Relative Intensity | Proposed Fragment                                       |
|-----|--------------------|---|
| 124 | Moderate           | [M] <sup>+</sup> (Molecular Ion)                        |
| 95  | High               | [M - CHO] <sup>+</sup> or [Furanoyl cation]             |
| 81  | High               | [M - CH <sub>3</sub> CO] <sup>+</sup> (Furfuryl cation) |
| 43  | High               | [CH <sub>3</sub> CO] <sup>+</sup> (Acetyl cation)       |
| 39  | Moderate           | [C <sub>3</sub> H <sub>3</sub> ] <sup>+</sup>           |

## Experimental Protocols

Detailed methodologies for the acquisition of the spectroscopic data are provided below. These protocols are designed to ensure reproducibility and accuracy.

## NMR Spectroscopy (<sup>1</sup>H and <sup>13</sup>C)

- **Sample Preparation:** A solution of **2-Furylacetone** (5-10 mg) is prepared by dissolving the sample in approximately 0.6-0.7 mL of deuterated chloroform ( $\text{CDCl}_3$ ) containing 0.03% tetramethylsilane (TMS) as an internal standard. The solution is then transferred to a 5 mm NMR tube.
- **Instrumentation:**  $^1\text{H}$  and  $^{13}\text{C}$  NMR spectra are acquired on a 400 MHz spectrometer.
- **$^1\text{H}$  NMR Acquisition Parameters:**
  - **Pulse Program:** Standard single-pulse sequence.
  - **Spectral Width:** 0-15 ppm.
  - **Acquisition Time:** 3-4 seconds.
  - **Relaxation Delay:** 1-2 seconds.
  - **Number of Scans:** 16-32.
- **$^{13}\text{C}$  NMR Acquisition Parameters:**
  - **Pulse Program:** Proton-decoupled single-pulse sequence.
  - **Spectral Width:** 0-220 ppm.
  - **Acquisition Time:** 1-2 seconds.
  - **Relaxation Delay:** 2-5 seconds.
  - **Number of Scans:** 1024-4096.
- **Data Processing:** The acquired Free Induction Decays (FIDs) are Fourier transformed, phased, and baseline corrected. Chemical shifts are referenced to the TMS signal at 0.00 ppm.

## Infrared (IR) Spectroscopy (ATR-FTIR)

- **Sample Preparation:** As **2-Furylacetone** is a liquid at room temperature, a small drop of the neat liquid is placed directly onto the diamond crystal of an Attenuated Total Reflectance

(ATR) accessory.

- Instrumentation: The IR spectrum is recorded using a Bruker Tensor 27 FT-IR spectrometer or equivalent.<sup>[1]</sup>
- Acquisition Parameters:
  - Spectral Range: 4000-400  $\text{cm}^{-1}$ .
  - Resolution: 4  $\text{cm}^{-1}$ .
  - Number of Scans: 16-32 scans are co-added to improve the signal-to-noise ratio.
  - Background: A background spectrum of the clean, empty ATR crystal is recorded prior to the sample analysis and automatically subtracted from the sample spectrum.
- Data Processing: The resulting interferogram is Fourier transformed to produce the final IR spectrum, which is typically plotted as transmittance or absorbance versus wavenumber.

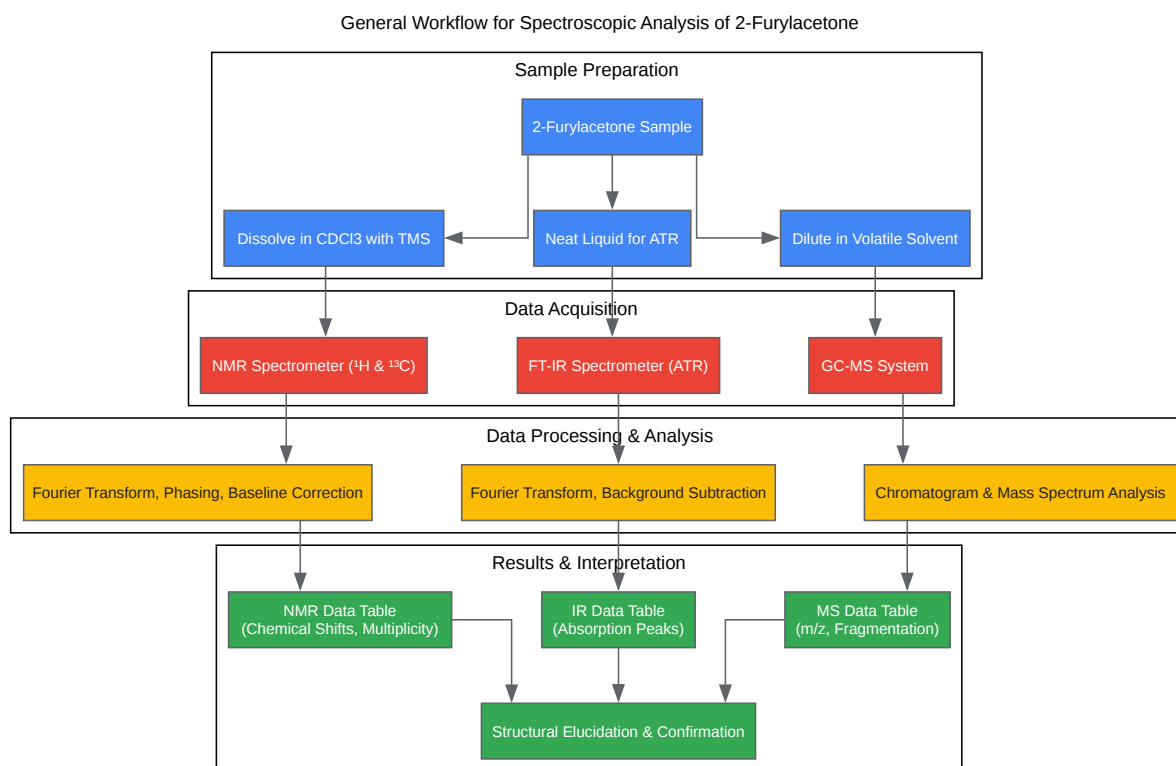
## Mass Spectrometry (GC-MS)

- Sample Preparation: A dilute solution of **2-Furylacetone** is prepared in a volatile organic solvent such as methanol or ethyl acetate (1  $\mu\text{L/mL}$ ).
- Instrumentation: The analysis is performed on a Gas Chromatograph (GC) coupled to a Mass Spectrometer (MS).
- GC Conditions:
  - Injector Temperature: 250  $^{\circ}\text{C}$ .
  - Column: A nonpolar capillary column (e.g., HP-5MS, 30 m x 0.25 mm x 0.25  $\mu\text{m}$ ).
  - Carrier Gas: Helium at a constant flow rate of 1  $\text{mL/min}$ .
  - Oven Temperature Program: Initial temperature of 50  $^{\circ}\text{C}$  held for 2 minutes, then ramped at 10  $^{\circ}\text{C/min}$  to 250  $^{\circ}\text{C}$  and held for 5 minutes.
- MS Conditions:

- Ionization Mode: Electron Ionization (EI) at 70 eV.
- Mass Range: m/z 35-350.
- Source Temperature: 230 °C.
- Quadrupole Temperature: 150 °C.
- Data Analysis: The mass spectrum of the GC peak corresponding to **2-Furylacetone** is analyzed to identify the molecular ion and major fragment ions.

## Workflow Visualization

The general workflow for obtaining and analyzing spectroscopic data for a chemical compound like **2-Furylacetone** is illustrated in the diagram below.



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Caption: Workflow for Spectroscopic Analysis.

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## References

- 1. Furfuryl methyl ketone | C<sub>7</sub>H<sub>8</sub>O<sub>2</sub> | CID 228583 - PubChem [pubchem.ncbi.nlm.nih.gov]
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